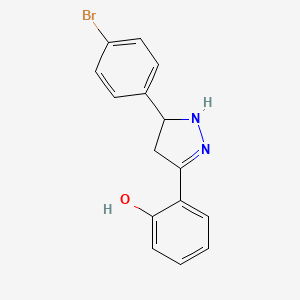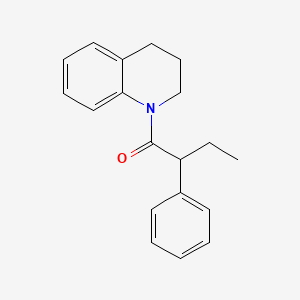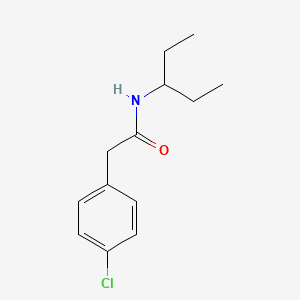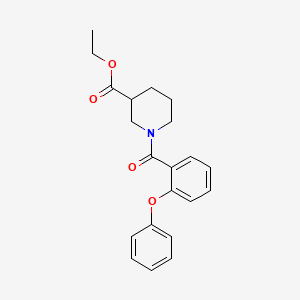
Mycobactin-IN-2
Vue d'ensemble
Description
Mycobactin-IN-2 is a synthetic analogue of mycobactin, a siderophore produced by mycobacteria to acquire iron from the environment. This compound has garnered significant interest due to its potential applications in combating mycobacterial infections, particularly tuberculosis. This compound mimics the iron-chelating properties of natural mycobactins, making it a valuable tool in both research and therapeutic contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mycobactin-IN-2 involves several key steps, starting with the preparation of the core structure, which is typically a hydroxyphenyl-oxazoline framework. The synthetic route includes:
Formation of the oxazoline ring: This step involves the reaction of a hydroxyphenyl compound with an appropriate amine under acidic conditions to form the oxazoline ring.
Functionalization: The oxazoline ring is then functionalized with various side chains to mimic the natural structure of mycobactin. This step often involves the use of protecting groups and selective deprotection to achieve the desired functional groups.
Iron chelation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch synthesis: Large-scale batch reactors are used to carry out the chemical reactions under controlled conditions.
Purification: The crude product is purified using techniques such as column chromatography, crystallization, or recrystallization to obtain high-purity this compound.
Quality control: Rigorous quality control measures, including spectroscopic and chromatographic analyses, ensure the consistency and purity of the final product
Analyse Des Réactions Chimiques
Types of Reactions
Mycobactin-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its iron-binding properties.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Applications De Recherche Scientifique
Mycobactin-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study iron chelation and siderophore activity.
Biology: Investigated for its role in iron acquisition by mycobacteria and its potential to inhibit mycobacterial growth.
Medicine: Explored as a potential therapeutic agent for treating mycobacterial infections, particularly tuberculosis.
Industry: Utilized in the development of new antimicrobial agents and as a tool for studying iron metabolism in various organisms
Mécanisme D'action
Mycobactin-IN-2 exerts its effects by mimicking the natural siderophores produced by mycobacteria. It binds to iron with high affinity, sequestering the metal and depriving mycobacteria of this essential nutrient. This iron-chelation mechanism disrupts the iron homeostasis in mycobacteria, inhibiting their growth and survival. The compound targets the iron acquisition pathways and siderophore receptors in mycobacteria, making it an effective antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mycobactin J: A natural siderophore produced by mycobacteria with similar iron-chelating properties.
Carboxymycobactin: Another natural siderophore with a slightly different structure but similar function.
Desferrioxamine: A synthetic iron chelator used in clinical settings for treating iron overload
Uniqueness
Mycobactin-IN-2 is unique due to its synthetic origin and tailored structure, which allows for specific modifications to enhance its activity and selectivity. Unlike natural siderophores, this compound can be designed to have improved pharmacokinetic properties and reduced toxicity, making it a promising candidate for therapeutic applications .
Propriétés
IUPAC Name |
2-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c16-11-7-5-10(6-8-11)13-9-14(18-17-13)12-3-1-2-4-15(12)19/h1-8,13,17,19H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSOKDMOVPQBQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1C2=CC=CC=C2O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-3-nitro-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B3954963.png)
![methyl (4Z)-4-[(2-chlorophenyl)methylidene]-2-methyl-5-oxo-1-prop-2-enylpyrrole-3-carboxylate](/img/structure/B3954969.png)

![5-[4-(benzylamino)phthalazin-1-yl]-N-tert-butyl-2-methylbenzenesulfonamide](/img/structure/B3954973.png)
![[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-nitrobenzoate](/img/structure/B3954977.png)
![12b,12c-Dihydroacenaphthyleno[1,2-b]quinoxaline](/img/structure/B3954983.png)

![1-(BENZENESULFONYL)-4-[4-NITRO-3-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE](/img/structure/B3955003.png)

![7-(2,2-dimethylpropyl)-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3955017.png)


![(4-chlorophenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone](/img/structure/B3955030.png)
![4-AMINO-N-(4-METHOXYPHENYL)-2-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B3955032.png)
